Pitofenone
CAS No.: 54063-52-4
Cat. No.: VC0539807
Molecular Formula: C22H25NO4
Molecular Weight: 367.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54063-52-4 |
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Molecular Formula | C22H25NO4 |
Molecular Weight | 367.4 g/mol |
IUPAC Name | methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate |
Standard InChI | InChI=1S/C22H25NO4/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3 |
Standard InChI Key | NZHMAQSCHUSSSJ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3 |
Canonical SMILES | COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3 |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Pitofenone hydrochloride, the active pharmaceutical ingredient, has a molecular formula of CHNO·HCl and a molecular weight of 403.899 g/mol. The compound is achiral, with no defined stereocenters or optical activity . Its chemical structure features a benzoate ester linked to a piperidinoethoxybenzoyl group, which is critical for its spasmolytic activity.
Table 1: Key Chemical Properties of Pitofenone Hydrochloride
Property | Value |
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Molecular Formula | CHClNO |
Molecular Weight | 403.899 g/mol |
Stereochemistry | Achiral |
SMILES Notation | Cl.COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(OCCN3CCCCC3)C=C2 |
Ionization State | Neutral |
The hydrochloride salt enhances the compound’s solubility, making it suitable for oral and injectable formulations .
Mechanism of Action
Pitofenone exerts its pharmacological effects through two primary mechanisms:
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Anticholinesterase Activity: By inhibiting acetylcholinesterase, Pitofenone increases acetylcholine levels at synaptic junctions, which paradoxically leads to desensitization of muscarinic receptors over time .
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Antimuscarinic Action: The compound directly blocks muscarinic receptors in smooth muscle tissues, preventing acetylcholine-induced contractions .
These actions result in papaverine-like relaxation of smooth muscles in the gastrointestinal tract, biliary system, uterus, and urinary bladder. Comparative studies suggest that Pitofenone’s spasmolytic potency is comparable to that of papaverine but with a more favorable side-effect profile .
Pharmacokinetics and Metabolism
A pharmacokinetic study of a combination product containing Pitofenone, fenpiverinium bromide, and metamizole sodium revealed the following parameters:
Table 2: Pharmacokinetic Profile of Pitofenone in Combination Therapy
Parameter | Pitofenone |
---|---|
AUC | 0.633 ± 0.242 ng·h/mL |
C | 0.236 ± 0.084 ng/mL |
T | ~4 hours |
Pitofenone reaches peak plasma concentrations within four hours post-administration and exhibits linear kinetics in therapeutic doses . Its metabolism is primarily hepatic, with inactive metabolites excreted renally.
Clinical Applications and Therapeutic Uses
Pitofenone is indicated for the following conditions:
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Gastrointestinal Disorders: Effective in alleviating colic pain secondary to gastric or intestinal spasms .
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Urogenital Conditions: Provides symptomatic relief in renal colic, biliary stones, and dysmenorrhea .
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Adjuvant Therapy: Enhances the efficacy of non-opioid analgesics like metamizole sodium in acute pain management .
Dosage and Administration
The recommended adult dosage is 50–75 mg per day, administered orally or via intramuscular injection. In injectable formulations, Pitofenone hydrochloride is combined with 500 mg metamizole sodium and 0.02 mg fenpiverinium bromide per milliliter .
Combination Therapies and Synergistic Effects
Pitofenone is frequently co-administered with:
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Fenpiverinium Bromide: A quaternary ammonium anticholinergic that potentiates smooth muscle relaxation .
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Metamizole Sodium: A non-opioid analgesic that inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin-mediated inflammation .
This triple combination has demonstrated superior efficacy in reducing pain scores compared to monotherapy, with a 40% faster onset of action in abdominal colic .
Recent Research and Future Directions
Recent studies have explored Pitofenone’s potential in novel applications:
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Neuropharmacology: Preliminary data suggest it may modulate bladder hyperreflexia in spinal cord injury models .
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Oncology: Investigations into its antispasmodic effects on tumor-associated blood vessels are ongoing .
Future research should focus on optimizing its pharmacokinetic profile and expanding its therapeutic indications.
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